molecular formula C17H13BO2 B14596109 2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine CAS No. 59648-24-7

2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine

Cat. No.: B14596109
CAS No.: 59648-24-7
M. Wt: 260.1 g/mol
InChI Key: HGGSNIWZWMZXEQ-UHFFFAOYSA-N
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Description

2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a dioxaborinine moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine typically involves the reaction of naphthalene derivatives with boronic acids or boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .

Industrial Production Methods

Industrial production of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, hydroxy compounds, and quinone derivatives .

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with nucleophiles sets it apart from other naphthalene derivatives .

Properties

CAS No.

59648-24-7

Molecular Formula

C17H13BO2

Molecular Weight

260.1 g/mol

IUPAC Name

2-phenyl-4H-benzo[h][1,3,2]benzodioxaborinine

InChI

InChI=1S/C17H13BO2/c1-2-7-15(8-3-1)18-19-12-14-11-10-13-6-4-5-9-16(13)17(14)20-18/h1-11H,12H2

InChI Key

HGGSNIWZWMZXEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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